molecular formula C8H9NO2S B2356207 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 933704-26-8

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B2356207
CAS No.: 933704-26-8
M. Wt: 183.23
InChI Key: KECBFKQVKNASAO-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid can be compared with other similar compounds, such as:

    Benzothiazole: Lacks the carboxylic acid group and has different chemical properties and applications.

    Benzimidazole: Contains a nitrogen atom in place of sulfur and has distinct biological activities.

    Thiazole: A simpler structure with different reactivity and uses.

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the heterocyclic ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h4-5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECBFKQVKNASAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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